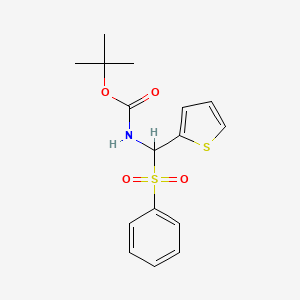

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[benzenesulfonyl(thiophen-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-16(2,3)21-15(18)17-14(13-10-7-11-22-13)23(19,20)12-8-5-4-6-9-12/h4-11,14H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFHMKWGLKDPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635842 | |

| Record name | tert-Butyl [(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479423-34-2 | |

| Record name | tert-Butyl [(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce phenylthiol derivatives .

Scientific Research Applications

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thienyl group may enhance binding affinity through π-π interactions with aromatic residues in the target proteins. The carbamate moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis highlight key structural, synthetic, and spectral differences between tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate and analogous compounds:

Table 1: Comparative Analysis of Sulfonyl-Thiophene Carbamates

Key Structural and Functional Differences:

Substitution Patterns: The target compound uniquely positions the phenylsulfonyl and thiophen-2-yl groups on the same methyl group attached to the carbamate nitrogen, whereas analogs like 26 and 39 place sulfonyl groups directly on the thiophene ring . Compounds such as 37 and 26 incorporate halogen or methylsulfonyl substituents on the phenyl ring, enhancing electrophilicity and metabolic stability .

Synthetic Routes :

- Sulfonylation in analogs typically involves thiophene-thioether intermediates oxidized with mCPBA , whereas the target compound may require direct sulfonylation of a methyl-thiophene precursor.

- The Boc group is introduced via Boc₂O in the presence of Et₃N, a common strategy across all compounds .

Spectral Signatures: Aromatic protons in sulfonyl-thiophene derivatives consistently appear at δ 7.1–7.3 ppm, while the Boc tert-butyl signal is observed at δ 1.47 ppm . LCMS data for brominated analogs (e.g., 37) show higher molecular weights (e.g., $ m/z $ 525.40 [M+Na]⁺) compared to non-halogenated derivatives .

Biological Implications: Analogs with electron-withdrawing groups (e.g., 26, 37) exhibit improved enzyme inhibition due to enhanced electrophilicity at the sulfonyl moiety .

Biological Activity

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₉N₁O₄S₂

- Molecular Weight : 353.46 g/mol

- CAS Number : 479423-34-2

The compound features a tert-butyl group, a phenylsulfonyl moiety, and a thiophen-2-yl methyl carbamate structure, which contribute to its biological activity.

Research indicates that this compound acts as an irreversible covalent inhibitor of cysteine proteases. The mechanism involves the formation of a covalent bond with the active site cysteine residue of the protease, leading to time-dependent inhibition. This has been demonstrated in studies involving the chikungunya virus (CHIKV) nsP2 protease, where the compound showed promising inhibitory effects.

Biological Evaluation

In vitro assays have been conducted to assess the biological activity of this compound. Key findings include:

| Biological Activity | IC₅₀ (nM) | EC₅₀ (nM) | Assay Type |

|---|---|---|---|

| nsP2 Protease Inhibition | 60 | 40 | CHIKV-nLuc Viral Replication Assay |

These results indicate that the compound exhibits significant antiviral activity against CHIKV, making it a candidate for further development as an antiviral agent .

Case Studies and Research Findings

- Antiviral Activity : In a study focusing on CHIKV, this compound demonstrated an EC₅₀ value of 40 nM, indicating its effectiveness in inhibiting viral replication in human fibroblast cells .

- Structure-Activity Relationship (SAR) : The critical role of the vinyl sulfone moiety in enhancing the inhibitory activity against cysteine proteases was highlighted. Analog compounds lacking this feature exhibited significantly reduced activity (>1000-fold less) in comparison to this compound .

- Covalent Inhibition Mechanism : The compound's ability to form a covalent bond with the protease was confirmed through kinetic studies, establishing it as a potent irreversible inhibitor .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves multi-step synthesis starting with the coupling of thiophene-2-ylmethyl precursors with phenylsulfonyl groups, followed by carbamate protection using tert-butoxycarbonyl (Boc) reagents. Key steps include:

- Sulfonylation : React thiophen-2-ylmethanol with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfone intermediate.

- Boc Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (e.g., (Boc)₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), using a catalyst like 4-dimethylaminopyridine (DMAP) .

- Optimization : Adjust reaction temperature (typically 0–25°C), solvent polarity, and stoichiometry (e.g., 1.2 equivalents of Boc anhydride) to improve yield. Monitor purity via TLC or HPLC.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm sulfone and carbamate functional groups. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₂₁NO₄S₂: 356.0892).

- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) using SHELX programs for data refinement .

Advanced: How can crystallographic data from SHELX resolve structural ambiguities in this compound?

Methodological Answer:

SHELXL refines X-ray diffraction data to model bond lengths, angles, and electron density maps. For example:

- Twinning Analysis : Use SHELXD to detect twinning in crystals, which is common in sulfone-containing compounds.

- Disorder Modeling : SHELXL’s PART instruction resolves disordered tert-butyl groups by splitting occupancy .

- Validation : Cross-check with PLATON or Mercury to ensure geometric plausibility. Contradictions in bond angles (e.g., S=O vs. C-S-C) are resolved by iterative refinement cycles .

Advanced: How should researchers address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

Yield variations often arise from inefficient mixing or heat transfer in larger batches. Mitigation strategies include:

- Kinetic Profiling : Use in-situ FTIR or ReactIR to monitor intermediate formation and adjust reagent addition rates.

- Solvent Optimization : Replace THF with 2-MeTHF for better thermal stability in exothermic steps (e.g., Boc protection) .

- Catalyst Screening : Test alternatives to DMAP (e.g., polymer-supported catalysts) to reduce side reactions .

- Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Basic: What are the safety protocols for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Use amber vials to avoid photodegradation .

- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation of sulfone vapors .

- Decomposition : Avoid strong acids/bases (e.g., TFA cleaves Boc groups) and oxidizers. Dispose via incineration following EPA guidelines .

Advanced: How do steric and electronic effects influence the stability of the carbamate group under varying pH conditions?

Methodological Answer:

- Steric Shielding : The tert-butyl group provides steric protection, delaying hydrolysis in neutral/acidic conditions (t₁/₂ > 24 hrs at pH 5–7).

- pH-Dependent Degradation : Under basic conditions (pH > 9), the carbamate undergoes nucleophilic attack by hydroxide ions. Monitor via HPLC at 254 nm to track degradation products .

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to scavenge free radicals that accelerate decomposition .

Advanced: How can computational methods predict reactivity trends in sulfone-containing carbamates?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfone-mediated reactions (e.g., nucleophilic substitutions). Compare HOMO/LUMO energies to predict electrophilic sites .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction trajectories .

- Contradiction Analysis : If experimental data conflicts with computational predictions (e.g., unexpected regioselectivity), re-evaluate basis sets (e.g., switch from B3LYP to M06-2X for better dispersion correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.